molecular formula C8H8ClF8N B2372908 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride CAS No. 2126161-73-5

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride

Cat. No.: B2372908
CAS No.: 2126161-73-5
M. Wt: 305.6
InChI Key: FDVAWIXCTAXODR-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride is a fluorinated organic compound with the molecular formula C8H8ClF8N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride typically involves the fluorination of an isoindole precursor. The process includes multiple steps, such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives with different functional groups, while oxidation can produce ketones or alcohols.

Scientific Research Applications

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole: The non-hydrochloride form of the compound.

    4,4,5,5,6,6,7,7-octafluoro-1H-isoindole: A partially fluorinated derivative with fewer hydrogen atoms.

    4,4,5,5,6,6,7,7-octahydro-1H-isoindole: A non-fluorinated derivative with only hydrogen atoms

Uniqueness

4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased thermal stability, resistance to chemical degradation, and unique interactions with biological molecules, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4,4,5,5,6,6,7,7-octafluoro-2,3,3a,7a-tetrahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F8N.ClH/c9-5(10)3-1-17-2-4(3)6(11,12)8(15,16)7(5,13)14;/h3-4,17H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAWIXCTAXODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(C(C(C2(F)F)(F)F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF8N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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